Disperse Blue 106

Description

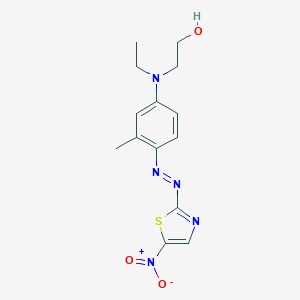

Structure

3D Structure

Properties

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHYHADQHHUIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864324 | |

| Record name | C.I. Disperse Blue 106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68516-81-4, 12223-01-7 | |

| Record name | Disperse Blue 106 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 111935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Blue 106 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C48O4QYD6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Disperse Blue 106?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Disperse Blue 106, a monoazo disperse dye. The document details its chemical structure, synthesis, and analytical methods, with a particular focus on its role as a significant contact allergen in textiles.

Chemical Identity and Structure

This compound is a synthetic dye characterized by a nitrothiazole azo group linked to an N-alkylaniline derivative. Its chemical structure is fundamental to its dyeing properties and its allergenic potential.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(Ethyl{3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethanol |

| CAS Number | 68516-81-4 (current), 12223-01-7 (replaced)[1] |

| Molecular Formula | C₁₄H₁₇N₅O₃S[2][3] |

| Canonical SMILES | CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)--INVALID-LINK--=O)C[4] |

| InChIKey | UIHYHADQHHUIOF-UHFFFAOYSA-N[4] |

The structure of this compound, featuring both electron-donating and electron-withdrawing groups, is responsible for its characteristic blue color.

Physicochemical Properties

The physicochemical properties of this compound influence its application in dyeing processes and its behavior in biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 335.38 g/mol [2][3] |

| Appearance | Very dark blue to black solid[1] |

| Boiling Point | 550.8 °C at 760 mmHg |

| Flash Point | 286.9 °C |

| Density | 1.38 g/cm³ |

| Solubility | Insoluble in water; soluble in acetone, ethanol, and DMSO.[5] |

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process of diazotization followed by an azo coupling reaction.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound based on established azo dye chemistry.

-

Diazotization:

-

Dissolve 2-amino-5-nitrothiazole in concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of nitrosylsulfuric acid while maintaining the temperature below 5 °C.

-

Stir the reaction mixture until the diazotization is complete, which can be monitored by testing for the absence of the starting amine.

-

-

Azo Coupling:

-

In a separate vessel, dissolve 2-[ethyl(3-methylphenyl)amino]ethanol (the coupling component) in an acidic aqueous solution.

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the diazonium salt solution to the solution of the coupling component.

-

Add a buffering agent, such as sodium acetate, to maintain a weakly acidic pH to facilitate the coupling reaction.

-

Stir the mixture at a low temperature until the reaction is complete. The formation of the dye is indicated by the appearance of a deep blue precipitate.

-

-

Isolation and Purification:

-

Filter the crude this compound precipitate.

-

Wash the filter cake with cold water until the filtrate is neutral to remove any remaining acid and unreacted salts.

-

Dry the purified dye in an oven at a controlled temperature.

-

Analytical Methodologies

The detection and quantification of this compound, particularly in textile matrices, are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Analytical Workflow: HPLC-based Quantification in Textiles

Caption: Analytical workflow for this compound.

Experimental Protocol: HPLC Analysis

The following protocol is based on methods for the analysis of disperse dyes in textiles.

-

Sample Preparation:

-

Weigh approximately 1.0 g of the textile material.

-

Add 20 mL of methanol to the textile sample.

-

Extract the dye using ultrasonication at 50 °C for 30 minutes.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: UV-Vis detection at the maximum absorption wavelength (λmax) of this compound, or mass spectrometry (MS) for higher selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

-

Allergic Contact Dermatitis

This compound is a well-documented cause of allergic contact dermatitis, a type IV delayed-type hypersensitivity reaction. This is a significant concern for consumers and a focus of research in dermatology and toxicology.

Mechanism of Allergic Contact Dermatitis

Caption: Pathogenesis of this compound allergy.

The allergenic potential of this compound is attributed to its ability to act as a hapten. Upon contact with the skin, the small dye molecule can penetrate the stratum corneum and covalently bind to endogenous proteins. This hapten-protein conjugate is then recognized as a foreign antigen by the immune system, leading to the sensitization of T-lymphocytes. Subsequent exposure to the dye triggers an inflammatory response, manifesting as contact dermatitis.

Conclusion

This compound remains a dye of significant interest due to its widespread use and its potential to cause allergic reactions. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for researchers in the fields of chemistry, toxicology, and dermatology. Further research into the development of less allergenic alternative dyes is an ongoing area of investigation.

References

In-Depth Technical Guide to Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

Disperse Blue 106 is a monoazo disperse dye recognized for its use in coloring synthetic textiles and its notable role as a contact allergen. Ambiguity exists regarding its primary CAS number, with both 12223-01-7 and 68516-81-4 being frequently cited in scientific literature and commercial listings.[1][2][3][4][5] For the purposes of this guide, both numbers are acknowledged. The dye is also known by other names including C.I. 111935.[1]

Chemically, it is identified as 2-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 12223-01-7 / 68516-81-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₇N₅O₃S | [1][3][5] |

| Molecular Weight | 335.38 g/mol | [4] |

| Melting Point | Not definitively reported (often cited as N/A). A closely related compound, N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline (CAS 70693-64-0), has a reported melting point of 42-43 °C. | [5][6] |

| Boiling Point | 550.8 °C at 760 mmHg | [5] |

| Density | 1.38 g/cm³ | [5] |

| Flash Point | 286.9 °C | [5] |

| Vapor Pressure | 5.74 x 10⁻¹³ mmHg at 25 °C | [5] |

| Refractive Index | 1.659 | [5] |

| Solubility | Generally considered insoluble in water but soluble in organic solvents such as acetone (B3395972) and ethanol (B145695). | [7] |

Synthesis and Manufacturing

The synthesis of this compound follows a conventional azo coupling reaction. The general manufacturing process involves two primary stages:

-

Diazotization: The process begins with the diazotization of 2-amino-5-nitrothiazole (B118965) in an acidic medium.

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1]

A detailed experimental protocol for laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-nitrothiazole

-

Sodium nitrite (B80452)

-

Concentrated sulfuric acid

-

3-(Ethyl(m-tolyl)amino)propanenitrile

-

Acetic acid

-

Ice

-

Sodium hydroxide (B78521) solution

-

Filtration apparatus

-

Beakers and stirring equipment

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of 2-amino-5-nitrothiazole in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in a beaker surrounded by an ice bath.

-

Slowly add a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise to the cooled mixture while maintaining the low temperature and stirring continuously.

-

Continue stirring for a set period to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve an equimolar amount of the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile, in a suitable solvent such as glacial acetic acid.

-

Cool the coupling component solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture for several hours to allow for complete coupling. The formation of the colored dye product will be observed.

-

-

Isolation and Purification:

-

Pour the reaction mixture into a large volume of cold water or onto crushed ice to precipitate the crude this compound.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with water to remove any unreacted starting materials and acids.

-

The pH of the filtrate should be checked and neutralized if necessary.

-

The filter cake is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to obtain the final product.

-

Analytical Methodologies

The detection and quantification of this compound in various matrices, particularly textiles, are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Experimental Protocol: HPLC-UV/DAD Analysis of this compound in Textiles

1. Sample Preparation (Extraction):

-

Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

-

Place the sample in a conical flask and add 20 mL of a suitable extraction solvent (e.g., methanol (B129727), dimethylformamide, or a mixture of methanol and dichloromethane).

-

Extract the dye by ultrasonication for 30 minutes at 50 °C.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV/DAD Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with a higher proportion of water and increase the proportion of acetonitrile over the course of the run.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detector: UV/Diode Array Detector (DAD) set to monitor at the maximum absorption wavelength (λmax) of this compound.

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration in the sample extract can be determined by comparing its peak area to the calibration curve.

Toxicological Profile: Allergic Contact Dermatitis

This compound is a well-documented and potent sensitizer, frequently implicated in allergic contact dermatitis (ACD) from textiles.[8][9] This is a Type IV delayed hypersensitivity reaction mediated by T-cells.

Signaling Pathway of Allergic Contact Dermatitis

The mechanism of sensitization and elicitation of ACD by haptens like this compound involves a complex interplay between skin cells and immune cells.

Caption: Signaling pathway of allergic contact dermatitis to this compound.

Experimental Workflow for Assessing Skin Sensitization Potential

The potential of a substance to cause skin sensitization is often evaluated using a combination of in vitro and in vivo methods. The following workflow represents a typical approach.

Caption: Experimental workflow for skin sensitization assessment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Cross talk between keratinocytes and dendritic cells: impact on the prediction of sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. scbt.com [scbt.com]

- 5. Cas 12223-01-7,this compound | lookchem [lookchem.com]

- 6. N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline CAS 70693-64-0 Manufacturer, N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline CAS 70693-64-0 Supplier [clentchem.in]

- 7. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Allergic contact dermatitis caused by the clothing dye, this compound, an important contact allergen that may be frequently missed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the monoazo dye, Disperse Blue 106. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, including textile chemistry, toxicology, and analytical science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for its synthesis and analysis.

Core Physicochemical Data

This compound, a synthetic dye used in the textile industry, possesses distinct physicochemical characteristics that govern its behavior in various systems. The following tables summarize these key properties.

Table 1: Identification and Structural Information for this compound

| Parameter | Value | Reference |

| Chemical Name | 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol | [1][2] |

| C.I. Name | C.I. This compound | [1][3][4] |

| CAS Number | 68516-81-4 | [1][2][5] |

| Molecular Formula | C₁₄H₁₇N₅O₃S | [1][2] |

| Molecular Weight | 335.38 g/mol | [1][2] |

| Alternate Names | C.I. Disperse Blue 357 | [1] |

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Not available | [6] |

| Boiling Point | 550.8 °C at 760 mmHg | [6] |

| Density | 1.4 g/cm³ | [7] |

| Water Solubility | Sparingly soluble/Insoluble (Quantitative data not available) | [7][8] |

| Partition Coefficient (LogP) | 4.116 | |

| Vapor Pressure | 5.74E-13 mmHg at 25°C | [6] |

| Flash Point | 286.9 °C | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of disperse dyes like this compound are outlined below. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with low solubility.[9][10][11][12][13]

Principle: A supersaturated solution of the dye in water is prepared and allowed to equilibrate. The concentration of the dye in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a flask containing deionized water.

-

Place the flask in a constant temperature bath set at 20 ± 0.5 °C.

-

Stir the mixture vigorously for 24 hours to ensure equilibration.

-

After 24 hours, cease stirring and allow the mixture to stand for at least another 24 hours to allow for phase separation.

-

Centrifuge the solution at a high speed to sediment any undissolved particles.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Analyze the concentration of this compound in the aliquot using a validated HPLC method.

-

Repeat the determination at least twice.

Determination of Octanol-Water Partition Coefficient (LogP) (Adapted from OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined by the shake flask method.[14][15][16][17][18]

Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.

Apparatus:

-

Separatory funnels with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable detector

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of water.

-

Shake the funnel vigorously for a predetermined time (e.g., 1 hour) in a mechanical shaker at a constant temperature (20-25 °C).

-

Allow the phases to separate. If an emulsion forms, it may be broken by centrifugation.

-

Withdraw aliquots from both the n-octanol and water phases.

-

Determine the concentration of this compound in each aliquot using a validated HPLC method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Synthesis Workflow for this compound

The synthesis of this compound typically involves a two-step process: diazotization of a heterocyclic amine followed by a coupling reaction with an aniline (B41778) derivative.[3][5][19]

Caption: Synthesis of this compound via diazotization and azo coupling.

Analytical Workflow for this compound

The analysis of this compound in various matrices often employs chromatographic techniques for separation and identification.[20][21][22][23][24][25][26][27][28][29]

Caption: Analytical workflow for the identification and quantification of this compound.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chemotechnique.se [chemotechnique.se]

- 5. This compound|Textile Dye for Research [benchchem.com]

- 6. Cas 12223-01-7,this compound | lookchem [lookchem.com]

- 7. chemos.de [chemos.de]

- 8. Page loading... [guidechem.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. acri.gov.tw [acri.gov.tw]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. CN106118118B - Blue disperse dye, and composition, preparation method and application thereof - Google Patents [patents.google.com]

- 20. ssa.lawyer [ssa.lawyer]

- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 22. kcl.ac.uk [kcl.ac.uk]

- 23. lcms.cz [lcms.cz]

- 24. researchgate.net [researchgate.net]

- 25. hplc.sk [hplc.sk]

- 26. Patch testing of patients allergic to this compound and Disperse Blue 124 with thin-layer chromatograms and purified dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. staff-old.najah.edu [staff-old.najah.edu]

- 29. ovid.com [ovid.com]

An In-Depth Technical Guide to the Toxicological Profile of Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a disperse dye used in the textile industry to color synthetic fibers such as polyester (B1180765) and acetate.[1][2] Due to its potential for human exposure through contact with dyed textiles, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe products. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on its toxicological endpoints, experimental methodologies, and known mechanisms of action.

Chemical Identification

| Parameter | Value |

| Chemical Name | 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol |

| CAS Number | 12223-01-7[3] |

| Molecular Formula | C14H17N5O3S |

Toxicological Profile Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is a known skin sensitizer (B1316253) and can cause serious eye irritation.[3] There is limited publicly available data on its genotoxicity, carcinogenicity, and aquatic toxicity, with safety data sheets indicating that it is not classified as a germ cell mutagen or a carcinogen.[3]

Acute Toxicity

Experimental Protocols

Standardized guidelines for acute toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).

Oral Toxicity (as per OECD Guideline 401, now obsolete, or OECD 420, 423, 425): An acute oral toxicity study is typically conducted on rats or mice. The test substance is administered in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem examination is performed on all animals. The LD50 value, the dose estimated to cause mortality in 50% of the test animals, is then calculated.

Dermal Toxicity (as per OECD Guideline 402): In an acute dermal toxicity study, the test substance is applied to the shaved skin of rats or rabbits for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality. The dermal LD50 is determined at the end of the study.

Inhalation Toxicity (as per OECD Guideline 403): For an acute inhalation toxicity study, rats are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period, typically 4 hours. The animals are then observed for 14 days. The LC50, the concentration in the air that is estimated to cause mortality in 50% of the animals, is calculated.

Skin and Eye Irritation

This compound is classified as causing serious eye irritation (Eye Irrit. 2).[3] Information regarding its potential for skin irritation is less definitive, with some safety data sheets stating it shall not be classified as a skin irritant.[3]

Skin Sensitization

This compound is a well-documented and potent skin sensitizer, classified as Skin Sensitization Category 1.[3] It is a frequent cause of allergic contact dermatitis from textiles.[4][5][6][7]

Quantitative Data for Skin Sensitization

| Test Method | Species | Vehicle | Endpoint | Result | Sensitizing Potency |

| Biphasic Murine Local Lymph Node Assay (LLNA) | Mouse | DMSO | Lowest concentration causing a significant increase in lymph node cell number | 0.003% | Strong |

Data sourced from a biphasic murine local lymph node assay study.

Experimental Protocol: Biphasic Murine Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay (LLNA) is an in vivo method for assessing the skin sensitization potential of a substance. The biphasic protocol involves a sensitization and a challenge phase.

The sensitization potential is determined by measuring the proliferation of lymphocytes in the draining lymph nodes. A significant increase in cell proliferation in treated animals compared to vehicle-treated controls indicates that the substance is a sensitizer.

Genotoxicity

Experimental Protocols

Standard in vitro and in vivo tests are used to assess the genotoxic potential of a substance.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without metabolic activation. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473): This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. Cells are exposed to the test substance, and then chromosomes are examined for aberrations during the metaphase stage of cell division.

Carcinogenicity

According to available safety data sheets, this compound "shall not be classified as carcinogenic."[3] However, long-term carcinogenicity bioassay data for this compound are not publicly available.

Experimental Protocol: Carcinogenicity Study (as per OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays, typically conducted in two rodent species (e.g., rats and mice). Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats). The study involves detailed clinical observations, body weight and food consumption measurements, and a comprehensive histopathological examination of all organs and tissues at the end of the study to identify any neoplastic lesions.

Aquatic Toxicity

Experimental Protocols

Standardized tests are used to determine the toxicity of substances to aquatic organisms.

Fish, Acute Toxicity Test (as per OECD Guideline 203): This test determines the LC50 of a substance to fish, typically over a 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202): This test evaluates the EC50 for immobilization of the freshwater invertebrate Daphnia magna over a 48-hour exposure.

Alga, Growth Inhibition Test (as per OECD Guideline 201): This test determines the effect of a substance on the growth of freshwater algae over a 72-hour period, with the EC50 for growth inhibition being the primary endpoint.

Conclusion

This compound is a chemical with a clear hazard profile for acute toxicity via oral, dermal, and inhalation routes, and it is a confirmed strong skin sensitizer. It is also classified as a serious eye irritant. While current classifications suggest a lack of concern for genotoxicity and carcinogenicity, the absence of publicly available, detailed study data for these endpoints, as well as for aquatic toxicity, represents a significant data gap. For a complete and robust risk assessment, particularly for scenarios involving potential for significant human or environmental exposure, further testing according to standardized guidelines would be necessary to fill these data gaps. Researchers and professionals in drug development should be aware of the sensitizing properties of this compound and handle it with appropriate protective measures.

References

- 1. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ENVIRONMENTAL [oasis-lmc.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Environmental fate and degradation pathways of Disperse Blue 106.

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Disperse Blue 106

Introduction

This compound is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate.[1][2] Its chemical formula is C₁₄H₁₇N₅O₃S, and its synthesis involves the diazotization of 2-amino-5-nitrothiazole (B118965) followed by a coupling reaction with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1][3] While effective for dyeing, the release of this compound into the environment is a concern due to the persistence of azo dyes and their potential toxic effects.[4] This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, targeting researchers, scientists, and drug development professionals. Given the limited specific data for this compound, this guide also incorporates information from studies on analogous azo and disperse dyes to provide a broader understanding of its potential environmental behavior and degradation mechanisms.

Environmental Fate and Ecotoxicity

The environmental fate of disperse dyes is largely dictated by their low water solubility and resistance to biodegradation.[5] this compound, being a disperse dye, is expected to partition into sediments and sludge in aquatic environments. While a safety data sheet suggests it shall not be classified as hazardous to the aquatic environment, the general ecotoxicity of azo dyes warrants caution.[6] The degradation of azo dyes can lead to the formation of aromatic amines, which can be more toxic than the parent compound.[7]

Degradation Pathways and Methodologies

The degradation of this compound can be achieved through various physical, chemical, and biological methods. The primary goal of these treatments is to break down the complex dye molecule, particularly the chromophoric azo bond (-N=N-), to decolorize the effluent and reduce its toxicity.

Coagulation-Flocculation

Coagulation-flocculation is a common physicochemical treatment method for textile wastewater. One study reported a significant removal of this compound using this method.

Table 1: Removal of this compound by Coagulation

| Treatment Method | Coagulant | pH | Removal Efficiency (%) | Reference |

| Coagulation | Not Specified | 4-5 | 97.7 | [9] |

Experimental Protocol: Coagulation of Disperse Dyes

The following is a general protocol for the coagulation of disperse dyes, as specific details for the 97.7% removal of this compound were not available.

-

Reactor: Jar test apparatus.

-

Reactants: Disperse dye solution, coagulant (e.g., alum, ferric chloride, polyaluminum chloride).

-

Procedure:

-

Prepare a stock solution of the disperse dye.

-

Adjust the pH of the dye solution to the desired value (e.g., 4-5).

-

Add the coagulant at a specific dosage (e.g., 0.2 g/L).

-

Rapidly mix the solution for a short period (e.g., 1-2 minutes) to ensure thorough dispersion of the coagulant.

-

Slowly mix the solution for a longer period (e.g., 15-30 minutes) to promote floc formation.

-

Allow the flocs to settle for a specified time (e.g., 30-60 minutes).

-

-

Analysis: Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer to determine the color removal efficiency.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading recalcitrant organic pollutants like azo dyes through the generation of highly reactive hydroxyl radicals (•OH). While specific quantitative data for this compound is scarce, studies on other disperse and azo dyes demonstrate the efficacy of AOPs such as Fenton, photo-Fenton, and ozonation.[10][11]

Table 2: Degradation of Analogous Disperse Dyes by AOPs

| AOP Method | Dye | Catalyst/Oxidant | Initial Concentration | pH | Reaction Time | Degradation Efficiency (%) | Reference |

| Fenton | Disperse Blue 79 | Fe²⁺/H₂O₂ | 60 mg/L | 3 | 60 min | 85 (Color), 75 (COD) | [10] |

| Ozonation | C.I. Direct Blue 106 | O₃ | 600 mg/L | ~12 | 60 min | >95 (Color), 30 (TOC) | [12] |

| Photocatalysis | Disperse Blue 94 | SrCrO₄ | 3 x 10⁻⁵ M | 7.0 | Not Specified | Effective Degradation | [13] |

Experimental Protocol: Fenton Degradation of Azo Dyes

-

Reactor: Batch reactor with a magnetic stirrer.

-

Reactants: Azo dye solution, ferrous sulfate (B86663) (FeSO₄·7H₂O), and hydrogen peroxide (H₂O₂).

-

Procedure:

-

Adjust the pH of the dye solution to 3 using H₂SO₄ or NaOH.

-

Add a specific concentration of FeSO₄·7H₂O to the solution and stir.

-

Initiate the reaction by adding a specific concentration of H₂O₂.

-

Collect samples at regular intervals for analysis.

-

-

Analysis: Monitor the degradation by measuring the decrease in absorbance at the dye's maximum wavelength using a UV-Vis spectrophotometer. Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) analysis can be used to assess mineralization.[14]

Experimental Protocol: Ozonation of Azo Dyes

-

Reactor: Bubble column reactor.

-

Reactants: Azo dye solution, ozone gas.

-

Procedure:

-

Adjust the pH of the dye solution to the desired level (e.g., alkaline conditions often favor ozone decomposition into hydroxyl radicals).

-

Bubble ozone gas through the solution at a constant flow rate.

-

Collect samples at different time points.

-

-

Analysis: Analyze the samples for color removal (UV-Vis spectrophotometry) and mineralization (TOC analysis).[4][15]

Experimental Protocol: Photocatalytic Degradation of Azo Dyes

-

Reactor: Photoreactor equipped with a UV lamp or exposed to sunlight.

-

Reactants: Azo dye solution, photocatalyst (e.g., TiO₂).

-

Procedure:

-

Suspend the photocatalyst in the dye solution.

-

Adjust the pH to the optimal value.

-

Irradiate the suspension with a light source while stirring.

-

Take samples at regular intervals.

-

-

Analysis: Centrifuge or filter the samples to remove the catalyst before measuring the absorbance to determine the degradation rate. The kinetics often follow a pseudo-first-order model.[2][16][17]

Biodegradation

Biodegradation offers an environmentally friendly approach to dye degradation. It typically involves a two-stage process: an initial anaerobic step to break the azo bond, followed by an aerobic step to degrade the resulting aromatic amines.[7][18] While no studies have specifically reported on the biodegradation of this compound, research on other azo dyes by bacterial and fungal consortia provides insights into the potential mechanisms.[1][19] Enzymes such as laccases and peroxidases play a crucial role in the fungal degradation of dyes.[20]

Table 3: Biodegradation of Azo Dyes by Microbial Consortia

| Microorganism | Dye | Conditions | Decolorization Efficiency (%) | Time | Reference |

| Bacterial Consortium | Azo-red | 100 ppm | 90 | 96 h | [1] |

| Bacterial Consortium | Azo-blue | 100 ppm | 80 | 96 h | [1] |

| Bacterial Consortium | Reactive Red 120 | 50 ppm | 100 | 4 h | [21] |

Experimental Protocol: Bacterial Consortium for Azo Dye Degradation

-

Microorganisms: A consortium of bacterial strains isolated from textile effluent or other contaminated sites.

-

Medium: A suitable nutrient medium, which may be nitrogen-limited to encourage dye degradation, supplemented with the azo dye at a specific concentration (e.g., 100 ppm).

-

Procedure:

-

Inoculate the medium with the bacterial consortium.

-

Incubate under static (microaerophilic/anaerobic) conditions at an optimal temperature (e.g., 32°C ± 1°C) and pH.

-

Monitor the decolorization over time.

-

For complete mineralization, the effluent from the anaerobic stage can be subjected to an aerobic treatment with the same or a different microbial consortium.

-

-

Analysis: Measure the decrease in absorbance at the dye's maximum wavelength.[1] The degradation products can be analyzed using techniques like HPLC and LC-MS/MS.[3][22]

Analysis of Degradation Products

To fully understand the degradation pathway and the environmental impact of the treatment processes, it is crucial to identify the intermediate and final degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful tool for this purpose.[3][22][23] These techniques allow for the separation, identification, and quantification of the parent dye and its degradation products in complex matrices.

Experimental Protocol: LC-MS/MS Analysis of Azo Dye Degradation

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Ionization: Electrospray ionization (ESI) is commonly used for polar azo dyes.

-

Procedure:

-

Inject the collected samples from the degradation experiments into the LC-MS/MS system.

-

Acquire data in both full-scan and product-ion scan modes.

-

Identify the degradation products by comparing their mass spectra and fragmentation patterns with known standards or by interpreting the fragmentation data.

-

Conclusion

The environmental fate and degradation of this compound are of significant concern due to its widespread use and the general persistence of azo dyes. While specific data on the degradation kinetics and pathways of this compound are limited, studies on analogous dyes suggest that a combination of physicochemical and biological methods can be effective for its removal from wastewater. Advanced oxidation processes show high potential for rapid degradation, while biodegradation offers a more sustainable approach. Further research is needed to determine the precise degradation intermediates and their ecotoxicity to develop optimized and environmentally sound treatment strategies for effluents containing this compound. The methodologies and pathways outlined in this guide, based on closely related compounds, provide a solid foundation for such future investigations.

References

- 1. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chimie.ucv.ro [chimie.ucv.ro]

- 6. Laccase Activity and Azo Dye Decolorization Potential of Podoscypha elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China - PMC [pmc.ncbi.nlm.nih.gov]

- 19. experts.umn.edu [experts.umn.edu]

- 20. microbiologyjournal.org [microbiologyjournal.org]

- 21. biotechrep.ir [biotechrep.ir]

- 22. holcapek.upce.cz [holcapek.upce.cz]

- 23. agilent.com [agilent.com]

An In-depth Technical Guide to the Manufacturing Process and Synthesis of Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and acetate.[1][2] Its manufacturing process is a classic example of azo dye synthesis, involving a two-step reaction sequence: diazotization followed by an azo coupling. This technical guide provides a detailed overview of the synthesis of this compound, including experimental protocols, data presentation, and process visualizations.

Chemical Data and Properties

The key chemical properties of the reactants and the final product, this compound, are summarized in the table below. This information is crucial for stoichiometric calculations, safety assessments, and the overall understanding of the chemical process.

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Nitro-2-aminothiazole | Diazo Component | C₃H₃N₃O₂S | 145.14 | 121-66-4 |

| N-ethyl-N-(2-hydroxyethyl)-m-toluidine | Coupling Component | C₁₁H₁₇NO | 179.26 | 91-84-9 |

| Sodium Nitrite (B80452) | Diazotizing Agent | NaNO₂ | 69.00 | 7632-00-0 |

| Sulfuric Acid | Acid Medium | H₂SO₄ | 98.08 | 7664-93-9 |

| This compound | Final Product | C₁₄H₁₇N₅O₃S | 335.38 | 12223-01-7 |

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage is the diazotization of an aromatic amine, 5-nitro-2-aminothiazole. The resulting diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)-m-toluidine in the second stage to form the final azo dye.

Stage 1: Diazotization of 5-Nitro-2-aminothiazole

The diazotization reaction involves the conversion of the primary aromatic amine, 5-nitro-2-aminothiazole, into a diazonium salt using nitrous acid. The nitrous acid is typically generated in situ by the reaction of sodium nitrite with a strong mineral acid, such as sulfuric acid, at a low temperature to ensure the stability of the diazonium salt.[3][4]

Experimental Protocol:

-

A mixture of concentrated sulfuric acid and water is prepared and cooled to 0-5 °C in an ice bath.

-

5-Nitro-2-aminothiazole is slowly added to the cold sulfuric acid solution while maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the mixture, ensuring the temperature does not exceed 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper).

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of 5-nitro-2-aminothiazole.

Stage 2: Azo Coupling Reaction

The diazonium salt solution is then slowly added to a solution of the coupling component, N-ethyl-N-(2-hydroxyethyl)-m-toluidine, which is dissolved in an acidic medium. The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component, typically at the para position to the amino group.[3]

Experimental Protocol:

-

N-ethyl-N-(2-hydroxyethyl)-m-toluidine is dissolved in an aqueous acidic solution (e.g., acetic acid or dilute sulfuric acid) and cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is added slowly to the solution of the coupling component with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours, allowing the coupling reaction to go to completion. The pH of the mixture may be adjusted to be slightly acidic to neutral to facilitate the coupling.

-

The precipitated this compound dye is then collected by filtration.

Work-up and Purification

The crude this compound is washed thoroughly with water to remove any unreacted starting materials, salts, and acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a solvent mixture, to obtain a product of high purity. The purified dye is then dried under vacuum.

Process Visualizations

To better illustrate the synthesis and manufacturing process, the following diagrams have been generated using the DOT language.

Caption: Synthesis pathway of this compound.

Caption: Manufacturing workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of azo dye chemistry. The successful and efficient production of this dye relies on the careful control of reaction conditions, particularly temperature, during the diazotization and coupling stages. This guide provides a comprehensive overview of the manufacturing process, offering valuable insights for researchers and professionals in the field of chemical synthesis and dye manufacturing. While the general procedures are outlined, specific quantitative data on reaction yields and purity can vary depending on the scale and specific conditions of the synthesis, and are not consistently reported in publicly available literature.

References

- 1. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 4. Diazotisation [organic-chemistry.org]

Disperse Blue 106: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Blue 106 (C.I. 111935; CAS No. 12223-01-7), a monoazo dye used in various industrial applications. This document compiles available quantitative and qualitative solubility data, details experimental protocols for determining solubility, and presents visual workflows to aid researchers in their studies.

Core Solubility Profile

This compound is characterized by its low aqueous solubility and a higher affinity for organic solvents. This property is fundamental to its application as a disperse dye for synthetic fibers. The solubility of this dye is a critical parameter in various research and development settings, influencing formulation, bioavailability, and environmental fate.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that publicly available data is limited, and these values should be considered as a reference point for further experimental determination.

| Solvent | Temperature | Solubility |

| Water | 20 °C | < 0.0001 g/L[1] |

| Water | Not Specified | < 0.1 g/L[2] |

| Acetone | Not Specified | 5 - 10 g/L[2] |

Note: A report from the Danish Ministry of the Environment mentions a water solubility of 310 mg/L at 25°C for a substance within a list that includes this compound, but it is not definitively clear if this value pertains specifically to this dye[3]. Another report concerning textiles notes a general water solubility of approximately 30 mg/L for disperse dyes[4].

Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in several organic solvents. While precise quantitative data is not available in the cited literature for all solvents, the following have been identified as effective solvents for similar disperse dyes or for this compound itself:

-

Dimethyl Sulfoxide (DMSO) : Mentioned as a suitable solvent for creating stock solutions[5].

-

Dichloromethane (B109758) : A patent describes dissolving 4.00g of this compound in 300ml of dichloromethane for a chemical reaction, indicating significant solubility.

-

Ethanol : Generally considered a solvent for disperse dyes.

-

Toluene : Mentioned as a solvent for a structurally similar disperse dye[6].

-

Pyridine : Also mentioned as a solvent for a similar disperse dye[6].

-

Glacial Acetic Acid : Indicated as a solvent for a related disperse dye[6].

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of disperse dyes like this compound is through UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which correlates the absorbance of light by a solution to the concentration of the solute.

UV-Visible Spectrophotometry Protocol

This protocol is adapted from established methods for other disperse dyes and can be readily applied to this compound.

Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvents

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent compatible)

-

Cuvettes (quartz or glass, suitable for the solvent and wavelength)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

-

Scan the solution across a relevant wavelength range (e.g., 400-800 nm) to identify the λmax, the wavelength at which maximum absorbance occurs. This λmax will be used for all subsequent measurements.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of a known concentration (e.g., 100 mg/L) by accurately weighing the dye and dissolving it in a precise volume of the solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container to create a slurry.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium solubility is achieved.

-

Allow the mixture to stand, permitting the excess solid to settle.

-

-

Measurement and Calculation of Solubility:

-

Carefully withdraw a sample of the clear supernatant.

-

Immediately filter the sample using a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted, filtered, saturated solution at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

-

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining dye solubility.

Caption: Experimental workflow for determining dye solubility via UV-Vis spectrophotometry.

Caption: Logical relationship of steps in solubility determination.

References

- 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 2. Buy this compound (EVT-1187418) | 12223-01-7 [evitachem.com]

- 3. www2.mst.dk [www2.mst.dk]

- 4. europarl.europa.eu [europarl.europa.eu]

- 5. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disperse Blue 14 | 2475-44-7 [chemicalbook.com]

The Evolution of Azo Disperse Dyes: A Technical Guide to Their History, Chemistry, and Application

Abstract

This technical guide provides a comprehensive overview of the history, development, chemical principles, synthesis, and application of azo disperse dyes, the largest and most commercially significant class of colorants for hydrophobic synthetic fibers. From their inception in the early 20th century, driven by the advent of new materials like cellulose (B213188) acetate (B1210297), to their current status as the workhorse dyes for polyester (B1180765), this document details their fundamental chemistry, manufacturing processes, and performance characteristics. It includes detailed experimental protocols for synthesis and performance evaluation, alongside quantitative data and graphical representations of key processes to serve as a vital resource for researchers, scientists, and professionals in the fields of chemistry and materials science.

Introduction

Azo disperse dyes are non-ionic, organic colorants characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore.[1] They are defined by their very low solubility in water and their application from a fine aqueous dispersion, which makes them uniquely suited for dyeing hydrophobic synthetic fibers such as polyester, cellulose acetate, and nylon.[1][2][3] The dyeing mechanism involves the transfer of individual dye molecules from the aqueous phase to the fiber surface, followed by diffusion into the amorphous regions of the polymer, where they are held by weak intermolecular forces like van der Waals forces and dipole-dipole interactions.[1][4] Accounting for over 60% of all dyes used, the azo class is paramount in the industry due to its cost-effective synthesis, which allows for a vast spectrum of colors and functionalities.[5] An estimated 85% of all disperse dyes are based on azo or anthraquinone (B42736) structures, with azo dyes constituting the clear majority.[1][6]

Historical Development

The history of disperse dyes is intrinsically linked to the emergence of synthetic fibers. While natural fibers could be colored with existing water-soluble dyes, the first hydrophobic synthetic fiber, cellulose acetate, developed in the 1920s, posed a significant dyeing challenge.[1]

A breakthrough occurred in 1922 when Green and Saunders developed "ionamines," a type of azo compound containing a temporary solubilizing group that hydrolyzed in the dyebath, allowing the insoluble colorant to dye the cellulose acetate fibers.[1][3][7] This concept was advanced in 1924 by Baddiley and Ellis, who introduced sulpho ricinoleic acid (SRA) as a dispersing agent, enabling water-insoluble dyes to be applied as a stable, fine aqueous dispersion.[1][3][7] This innovation marked the true beginning of the disperse dye industry, and for the next two decades, these colorants were known as "acetate dyes."[1]

With the rise of new hydrophobic fibers like polyester and nylon in the 1950s, the utility of these dyes expanded dramatically. In 1953, the class was officially renamed "Disperse Dyes" to reflect their broader applicability and unique mechanism of application.[1][7]

Caption: Key milestones in the historical development of azo disperse dyes.

Chemical Principles and Classification

Azo disperse dyes are characterized by an aromatic structure containing the azo (–N=N–) chromophore. The color of the dye is determined by the specific aromatic rings (e.g., benzene, naphthalene) and the various substituent groups attached to them.[8] These dyes are non-ionic and have low water solubility, a critical property for their application mechanism.[2][9] They are generally classified based on their chemical structure (e.g., monoazo, diazo) or their energy level, which relates to their sublimation fastness and dyeing temperature.[2][10]

-

Low-energy dyes: Have lower molecular weight, dye at lower temperatures, but may have poorer sublimation fastness.[2]

-

High-energy dyes: Possess higher molecular weight, require higher dyeing temperatures (or a carrier), and exhibit excellent sublimation and wash fastness.[2]

Synthesis and Manufacturing

The synthesis of azo dyes is a versatile and economical two-step process that allows for immense structural variety.[1][11]

-

Diazotization: An aromatic primary amine, known as the diazo component, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic solution with sodium nitrite (B80452) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[5][12][13]

-

Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[5][12] This electrophilic aromatic substitution reaction forms the stable azo linkage and the final dye molecule.[5][14]

Caption: The fundamental two-step process for synthesizing azo dyes.

Application in Textile Dyeing

The application of disperse dyes to hydrophobic fibers like polyester is a high-temperature process, typically carried out in pressurized vessels at around 130°C.[10][15]

The dyeing mechanism proceeds in several stages:

-

Dispersion: The insoluble dye is milled into fine particles and dispersed in the dyebath with the aid of dispersing agents.[4]

-

Adsorption: As the temperature rises, a small amount of dye dissolves in the water and the individual molecules are adsorbed onto the fiber surface.[10]

-

Diffusion: At high temperatures (above the glass transition temperature of the polymer, ~100-130°C for polyester), thermal agitation causes the polymer chains to become more mobile, creating temporary voids. This allows the small dye molecules to diffuse from the surface into the amorphous regions of the fiber.[10][15]

-

Fixation: Upon cooling, the polymer structure reverts to a more crystalline state, physically trapping the dye molecules inside. The dye is held in place by weak intermolecular forces.[2]

Caption: Mechanism of disperse dyeing on hydrophobic polyester fibers.

Performance Characteristics and Evaluation

The performance of a disperse dye is assessed by its fastness properties, which measure the resistance of the color to various external factors during manufacturing and consumer use.[2] Ratings are typically given on a scale of 1 to 5 (for staining and color change) or 1 to 8 (for lightfastness), with higher numbers indicating better performance.[1][16]

-

Lightfastness: Resistance to fading upon exposure to light. Tested according to standards like ISO 105-B02 using a xenon arc lamp to simulate daylight.[17][18][19]

-

Wash Fastness: Resistance to color loss or staining of adjacent fabrics during washing.

-

Sublimation Fastness: Resistance of the dye to migrating out of the fiber and turning into a gas when subjected to heat, which is critical for processes like ironing, pressing, and finishing.[20][21][22]

Data Presentation

Table 1: Performance Characteristics of a Selected Azo Disperse Dye

| Dye Name | C.I. Name | Chemical Class | Light Fastness (1-8) | Wash Fastness (1-5) | Sublimation Fastness (1-5) |

| Disperse Blue 79 | 11345 | Monoazo | 6-7 | 4-5 | 4-5 |

Data compiled from source[1]. Fastness ratings can vary based on dyeing depth and substrate.

Experimental Protocols

Protocol 7.1: Synthesis of a Monoazo Disperse Dye (C.I. Disperse Red 1)

This protocol describes the synthesis of Disperse Red 1 from 4-nitroaniline (B120555) and N-ethyl-N-(2-hydroxyethyl)aniline.[1][23]

Part A: Diazotization of 4-nitroaniline

-

In a 250 mL beaker, prepare a solution by dissolving 1.38 g (0.01 mol) of 4-nitroaniline in 3 mL of concentrated hydrochloric acid and 10 mL of water, heating gently to dissolve.[23]

-

Cool the solution to 0-5 °C in an ice-salt bath. The amine salt may precipitate.

-

Slowly add, dropwise, a pre-chilled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting diazonium salt solution for 15 minutes in the ice bath.

Part B: Azo Coupling

-

In a separate 400 mL beaker, dissolve 1.81 g (0.01 mol) of N-ethyl-N-(2-hydroxyethyl)aniline in 10 mL of a dilute HCl solution.[1]

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part A) to the coupling component solution with vigorous stirring.

-

Maintain the temperature below 5 °C. A colored precipitate of Disperse Red 1 will form immediately.[1]

-

Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the coupling reaction.[1]

Part C: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold water until the filtrate is neutral.

-

Dry the purified dye in an oven at 60 °C.

Caption: Experimental workflow for the synthesis of C.I. Disperse Red 1.

Protocol 7.2: Application of Azo Disperse Dye to Polyester Fabric

This protocol outlines a standard high-temperature exhaust dyeing method.[10][24]

-

Prepare Dyebath: Weigh 0.2 g of the synthesized dye (2% on weight of fabric for a 10 g fabric sample). Make a paste with a small amount of a dispersing agent (e.g., 1 g/L). Add this paste to a dyebath containing water (liquor ratio 20:1, i.e., 200 mL).

-

pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[10]

-

Dyeing: Place the polyester fabric sample in the dyebath at 60 °C. Seal the dyeing vessel.

-

Temperature Ramp: Increase the temperature to 130 °C at a rate of 2 °C/minute.

-

Hold: Maintain the temperature at 130 °C for 60 minutes to allow for dye diffusion and fixation.[10]

-

Cooldown: Cool the dyebath to 60 °C.

-

Rinsing: Remove the fabric and rinse thoroughly with hot and then cold water.

-

Reduction Clearing (Optional but Recommended): To improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydrosulphite and 2 g/L sodium hydroxide (B78521) at 60 °C for 10 minutes.[24] This step removes any dye adhering to the fiber surface.

-

Final Rinse and Dry: Rinse the fabric again and allow it to air dry.

Protocol 7.3: Evaluation of Lightfastness (Based on ISO 105-B02)

This protocol provides a summary of the method for determining color fastness to an artificial light source.[16][17][19]

-

Apparatus: A xenon arc fading lamp test apparatus equipped with filters to simulate natural daylight (D65).[19]

-

Reference Materials: A set of blue wool references (rated 1 to 8) with known lightfastness are required.[17]

-

Procedure: a. Mount the dyed fabric specimen on a card, partially covering it with an opaque mask. b. Place the specimen and the blue wool references in the test apparatus. c. Expose the samples to the xenon arc light under controlled conditions of temperature and humidity as specified by the standard.

-

Assessment: Periodically inspect the fading of the test specimen against the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar change in color (assessed using a standard Grey Scale for Assessing Change in Colour) as the test specimen.[16]

Modern Developments and Future Outlook

Current research in azo disperse dyes is focused on several key areas. There is a continuous drive to develop high-performance dyes with exceptional light and wet fastness properties to meet the demands of technical textiles and automotive applications.[1] Furthermore, significant effort is directed towards creating more environmentally friendly dyes and dyeing processes. This includes designing dyes that are free from banned aromatic amines and heavy metals, as well as developing alkali-clearable disperse dyes to replace harsh reduction clearing treatments, thereby reducing the environmental impact of effluent.[2][25] The development of dyes for digital inkjet printing and for dyeing at lower temperatures to conserve energy also remain active areas of innovation.[26]

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. textilelearner.net [textilelearner.net]

- 4. researchgate.net [researchgate.net]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disperse dye - Wikipedia [en.wikipedia.org]

- 7. History Of Disperse Dye - News - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]

- 8. ijrpr.com [ijrpr.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. textilelearner.net [textilelearner.net]

- 11. psiberg.com [psiberg.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Textile store: Definition | Dye History of Disperse Dye | Properties of Disperse Dyes [textilestore.blogspot.com]

- 16. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 18. ISO 105-B02 | Q-Lab [q-lab.com]

- 19. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 20. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]

- 21. Making sure you're not a bot! [tib.eu]

- 22. fyitester.com [fyitester.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. p2infohouse.org [p2infohouse.org]

- 26. Future Trends in Disperse Dyes Manufacturing [meghmaniglobal.com]

Disperse Blue 106: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic azo dye, Disperse Blue 106. The document details its chemical and physical properties, toxicological data, and common industrial applications, with a focus on data relevant to scientific research and development.

Core Chemical and Physical Properties

This compound is a monoazo dye characterized by its use in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2][3] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C14H17N5O3S | [1][4][5][6] |

| Molecular Weight | 335.38 g/mol | [5][6][7] |

| CAS Registry Number | 12223-01-7 | [4][8] |

| Alternate CAS Number | 68516-81-4 | [5][6] |

| Appearance | Blue-brown solid granulate | [9] |

| Boiling Point | 550.8 °C at 760 mmHg | [1][9] |

| Flash Point | 286.9 °C | [1][9] |

| Density | 1.38 g/cm³ | [1] |

Toxicological Profile

This compound is recognized as a contact allergen and has been implicated in cases of allergic contact dermatitis from textiles.[6] It is important to handle this compound with appropriate safety measures.

| Toxicological Endpoint | Result | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [9] |

| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin. | [9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [9] |

| Skin Sensitization | May cause an allergic skin reaction. | [9] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | [9] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [9] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [9] |

Manufacturing and Application

The synthesis of this compound involves the diazo coupling of 5-Nitrothiazol-2-amine with 3-(Ethyl(m-tolyl)amino)propanenitrile.[4][8] Its primary application is in the dyeing of synthetic fibers, particularly polyester, due to its excellent color fastness and high intensity.[1][3]

A simplified workflow for the application of this compound in textile dyeing is outlined below.

References

Methodological & Application

Analytical Methods for the Detection of Disperse Blue 106 in Textiles: Application Notes and Protocols